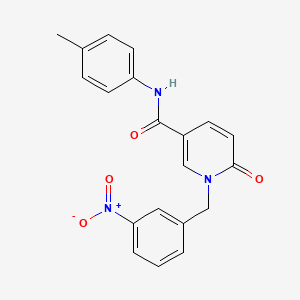

1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide

CAS No.: 899970-43-5

Cat. No.: VC6578315

Molecular Formula: C20H17N3O4

Molecular Weight: 363.373

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899970-43-5 |

|---|---|

| Molecular Formula | C20H17N3O4 |

| Molecular Weight | 363.373 |

| IUPAC Name | N-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C20H17N3O4/c1-14-5-8-17(9-6-14)21-20(25)16-7-10-19(24)22(13-16)12-15-3-2-4-18(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) |

| Standard InChI Key | IHZFJUOCUJHOGM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Structural Overview

The compound 1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide can be broken down into the following structural components:

-

Dihydropyridine Core: A six-membered heterocyclic ring containing one nitrogen atom and a keto group at position 6.

-

3-Carboxamide Substituent: A carboxamide group (-CONH-) attached at position 3 of the dihydropyridine ring.

-

Nitrobenzyl Substituent: A benzyl group substituted with a nitro group (-NO₂) at the meta position.

-

p-Tolyl Group: A phenyl group substituted with a methyl group (-CH₃) at the para position.

This combination of functional groups contributes to its chemical reactivity and potential bioactivity.

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions. While specific details for this exact compound are unavailable in the provided results, similar dihydropyridine derivatives are often synthesized using the following general methods:

-

Hantzsch Reaction:

-

The Hantzsch synthesis is a common method for preparing dihydropyridines. It involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

-

For this compound, starting materials might include:

-

3-nitrobenzaldehyde (to introduce the nitrobenzyl group),

-

An appropriate β-ketoester,

-

p-Toluidine (to introduce the p-tolyl amide group).

-

-

-

Functionalization:

-

Post-synthesis modifications may include nitration or other reactions to introduce specific functional groups such as the nitro group on the benzyl ring.

-

Potential Applications

Compounds with similar structures have been studied for various applications:

-

Medicinal Chemistry:

-

Dihydropyridines are well-known as calcium channel blockers and are used in treating cardiovascular diseases such as hypertension.

-

The inclusion of nitro and amide groups may enhance interactions with biological targets, suggesting potential anti-inflammatory or antimicrobial activity.

-

-

Molecular Docking Studies:

-

Nitrobenzyl derivatives are often evaluated for their ability to bind enzymes or receptors using computational methods like molecular docking.

-

These studies help predict the compound's bioactivity and guide further optimization.

-

-

Material Science:

-

Aromatic compounds with electron-withdrawing groups (e.g., nitro) can also be explored for applications in organic electronics or as intermediates in dye synthesis.

-

Analytical Characterization

To confirm the structure and purity of such compounds, several analytical techniques are typically employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Identifies chemical shifts corresponding to protons and carbons in different environments. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. |

| Infrared Spectroscopy (IR) | Detects functional groups like C=O, NO₂, and NH through characteristic absorption bands. |

| X-Ray Crystallography | Provides detailed information on molecular geometry and crystal packing if crystalline forms exist. |

Research Findings

While specific biological data for this exact compound are unavailable in the provided results, structurally related compounds have shown promising results:

-

Anti-inflammatory Activity:

-

Nitrobenzyl derivatives have been reported to inhibit enzymes like lipoxygenases involved in inflammatory pathways.

-

-

Antimicrobial Potential:

-

Amide-containing heterocycles often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell walls or proteins.

-

-

Drug Development:

-

The combination of hydrophobic aromatic groups and polar functional groups suggests good membrane permeability, making it a candidate for drug development.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume